ethyl 6-amino-5-cyano-2-methyl-4-(2,3,5,6-tetramethylphenyl)-4H-pyran-3-carboxylate
Overview
Description
Ethyl 6-amino-5-cyano-2-methyl-4-(2,3,5,6-tetramethylphenyl)-4H-pyran-3-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyran derivatives, which are known for their diverse biological and chemical properties. The presence of multiple functional groups, including amino, cyano, methyl, and tetramethylphenyl groups, makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-(2,3,5,6-tetramethylphenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 2,3,5,6-tetramethylphenyl derivatives with cyano and amino groups, followed by esterification. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and catalysts plays a crucial role in optimizing the reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, antibacterial, and anticancer properties. The presence of the cyano and amino groups contributes to its biological activity, making it a candidate for drug development.
Medicine: In medicine, this compound has shown promise in the treatment of various diseases. Its ability to interact with biological targets, such as enzymes and receptors, makes it a valuable tool in pharmaceutical research. Studies have explored its use in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it an important component in various manufacturing processes.
Mechanism of Action
The mechanism by which ethyl 6-amino-5-cyano-2-methyl-4-(2,3,5,6-tetramethylphenyl)-4H-pyran-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The cyano group, in particular, plays a crucial role in binding to enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate: This compound is structurally similar but lacks the tetramethylphenyl group.
Ethyl 6-amino-5-cyano-2-methyl-4-(3,4,5-trimethylphenyl)-4H-pyran-3-carboxylate: This compound has a different substitution pattern on the phenyl ring.
Ethyl 6-amino-5-cyano-2-methyl-4-(2,4,6-trimethylphenyl)-4H-pyran-3-carboxylate: Another variation with a different arrangement of methyl groups on the phenyl ring.
Uniqueness: The uniqueness of ethyl 6-amino-5-cyano-2-methyl-4-(2,3,5,6-tetramethylphenyl)-4H-pyran-3-carboxylate lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of four methyl groups on the phenyl ring enhances its stability and alters its interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-(2,3,5,6-tetramethylphenyl)-4H-pyran-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-7-24-20(23)17-14(6)25-19(22)15(9-21)18(17)16-12(4)10(2)8-11(3)13(16)5/h8,18H,7,22H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTXMFZQXIVUNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(C(=CC(=C2C)C)C)C)C#N)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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